molecular formula C11H14N2O B13439787 2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide

2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide

Cat. No.: B13439787
M. Wt: 190.24 g/mol
InChI Key: BTAWVJJDLLPXMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide involves the reaction of specific precursors under controlled conditions. One common method involves the use of polyphosphoric acid heated at 100°C under nitrogen, followed by the addition of 1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one . The reaction mixture is then heated and basified with 2M NaOH (aq) to obtain the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, some derivatives of benzazepine compounds act as selective dopamine D1-like receptor partial agonists . These compounds can modulate dopamine receptor activity and influence various physiological processes .

Comparison with Similar Compounds

2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may have different pharmacological properties and applications.

Biological Activity

2,3,4,5-Tetrahydro-1H-3-benzazepine-3-carboxamide is a compound within the benzazepine class, characterized by its fused benzene and azepine rings. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C11H14N2O
  • Molecular Weight : 190.2 g/mol
  • CAS Number : 1341584-21-1

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. The compound has been shown to modulate neurotransmitter systems, particularly in the central nervous system (CNS). Its mechanism may involve:

  • Receptor Binding : The compound may bind to specific receptors, influencing neurotransmitter release and signaling pathways.
  • Enzyme Interaction : It may act as an inhibitor or modulator of enzymatic activity, affecting metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies have suggested that this compound may protect neuronal cells from apoptosis and oxidative stress.
  • Antidepressant Properties : Related compounds in the benzazepine class have demonstrated antidepressant effects by modulating serotonin and norepinephrine levels.
  • Potential Anticancer Activity : Preliminary studies indicate that benzazepines may inhibit tumor growth through various mechanisms.

Neuroprotective Effects

A study conducted by researchers at PubMed investigated the neuroprotective effects of related benzazepines. The findings indicated that these compounds could significantly reduce neuronal cell death in models of neurodegenerative diseases.

Antidepressant Activity

Research published in various journals has highlighted the antidepressant potential of benzodiazepines. A comparative analysis showed that 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives exhibited similar efficacy to established antidepressants in animal models.

Anticancer Properties

A recent study explored the anticancer properties of benzazepines. The results showed that these compounds could inhibit cell proliferation in certain cancer cell lines. This suggests a potential for developing new cancer therapies based on the structural framework of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC11H14N2ONeuroprotective, Antidepressant
1-Methyl-2,3-dihydro-1H-benzazepineC10H13NAntidepressant
7-MethoxybenzazepineC12H15NPotential Anticancer

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide

InChI

InChI=1S/C11H14N2O/c12-11(14)13-7-5-9-3-1-2-4-10(9)6-8-13/h1-4H,5-8H2,(H2,12,14)

InChI Key

BTAWVJJDLLPXMX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC2=CC=CC=C21)C(=O)N

Origin of Product

United States

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